1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with phenyl groups at positions 1 and 5, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Mechanism of Action
Target of Action
Similar compounds such as 1-phenyl-1h-pyrazole-4-carboxylic acid have been found to interact with hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that participate in a variety of physiological processes, including inflammation and pain signaling .
Biochemical Pathways
The biochemical pathways affected by 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are likely related to prostaglandin biosynthesis, given the potential target mentioned above . Prostaglandins are involved in a variety of physiological processes, including inflammation, pain signaling, and regulation of blood flow. By modulating the activity of an enzyme involved in prostaglandin biosynthesis, this compound could potentially influence these processes.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be an inhibitor of CYP1A2 and CYP2C19 . These properties could influence the bioavailability of the compound and its distribution within the body.
Biochemical Analysis
Biochemical Properties
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The inhibition of acetylcholinesterase by this compound can result in increased levels of acetylcholine, affecting neurotransmission and potentially leading to therapeutic effects in neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect oxidative stress levels within cells by interacting with reactive oxygen species (ROS) and influencing antioxidant pathways . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition can modulate neurotransmission and has potential therapeutic implications for conditions like Alzheimer’s disease. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation processes . Long-term exposure to this compound has been shown to affect cellular functions, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with acetylcholinesterase affects the cholinergic pathway, leading to changes in acetylcholine metabolism and neurotransmission.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular distribution of this compound can influence its efficacy and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the reaction of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using orthophosphoric acid .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve scalable and cost-effective processes. For example, the one-pot synthesis of pyrazole-4-carbonitrile from pyrazole-4-aldehydes using formic acid and orthophosphoric acid is a robust and scalable method .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, orthophosphoric acid, and formic acid . Reaction conditions often involve moderate temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
Major products formed from these reactions include oximes, carbonitriles, and various substituted pyrazole derivatives .
Scientific Research Applications
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at position 4 allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,5-diphenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHUVOWHZCRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396616 | |
Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98700-53-9 | |
Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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